
(E)-4,8-Dimethyl-1,3,7-nonatriene
Overview
Description
(E)-4,8-Dimethyl-1,3,7-nonatriene is an organic compound classified as a volatile organic compound It is a naturally occurring hydrocarbon found in various plants and is known for its role in plant-insect interactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,8-Dimethyl-1,3,7-nonatriene typically involves the use of terpenoid precursors. One common method is the oxidative cleavage of larger terpenoids such as geranyllinalool. The reaction conditions often include the use of oxidizing agents like ozone or singlet oxygen, followed by a series of reduction and dehydration steps to yield the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for terpenoid biosynthesis. These microorganisms can be cultured in large bioreactors, where they convert simple carbon sources into the target compound through a series of enzymatic reactions.
Chemical Reactions Analysis
Types of Reactions: (E)-4,8-Dimethyl-1,3,7-nonatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone, singlet oxygen, and peroxides.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons such as 4,8-dimethylnonane.
Substitution: Halogenated derivatives like 4,8-dimethyl-1,3,7-nonatriene chloride.
Scientific Research Applications
(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a volatile organic compound (VOC) found in various plants that is known for its role in plant-insect interactions and plant defense. DMNT is a homoterpene derived from the metabolism of terpenes in plants and has a strong odor. When plants are attacked by herbivores, they release DMNT as part of their defense strategy, which attracts natural predators to control pest populations and induce systemic acquired resistance (SAR) in neighboring plants.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a model compound to study the mechanisms of terpenoid biosynthesis and degradation. Coordination polymerization of renewable this compound (DMNT) has been performed using pyridyl-methylene- fluorenyl scandium complex .
- Biology This compound plays a role in plant defense mechanisms and is studied for its effects on insect behavior and plant-insect interactions.
- Medicine Research is ongoing to explore its potential as a natural insect repellent and its effects on human health.
- Industry It is used in the formulation of fragrances and as a flavoring agent due to its pleasant aroma.
Plant Defense Mechanism
DMNT is recognized for its role in plant defense. When plants are attacked by herbivores, they release DMNT as part of their defense strategy. This compound serves multiple ecological functions:
- Attracting Predators DMNT acts as a synomone, attracting natural predators of herbivores. Lacewings and parasitic wasps are drawn to plants emitting DMNT, enhancing biological control of pest populations.
- Inducing Plant Responses The presence of DMNT can trigger systemic acquired resistance (SAR) in neighboring plants, which allows uninfested plants to prepare their defenses against potential herbivore attacks.
Studies on DMNT Emission
Research shows that the emission of DMNT varies significantly among different plant species and in response to specific herbivore species.
Mechanism of Action
The mechanism of action of (E)-4,8-Dimethyl-1,3,7-nonatriene involves its interaction with specific receptors in insects, leading to changes in their behavior. In plants, it is produced in response to herbivore attack and acts as a signaling molecule to attract natural predators of the herbivores. The molecular targets include olfactory receptors in insects and signaling pathways in plants that regulate the production of defensive compounds.
Comparison with Similar Compounds
(E)-β-Farnesene: Another homoterpene with similar insect-attracting properties.
(Z)-3-Hexenyl Acetate: A green leaf volatile that also plays a role in plant-insect interactions.
Farnesol: A sesquiterpene alcohol with applications in fragrance and flavor industries.
Uniqueness: (E)-4,8-Dimethyl-1,3,7-nonatriene is unique due to its specific role in plant defense and its effectiveness in attracting both herbivores and their natural predators. Its dual role in plant-insect interactions makes it a valuable compound for studying ecological relationships and developing natural pest control strategies.
Biological Activity
(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a volatile organic compound (VOC) that plays a significant role in plant-insect interactions and plant defense mechanisms. This article reviews the biological activity of DMNT, focusing on its ecological functions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMNT is a homoterpene derived from the metabolism of terpenes in plants. Its chemical structure can be represented as follows:
This compound is known for its strong odor and is emitted by various plants in response to herbivore attacks.
Plant Defense Mechanism
DMNT is primarily recognized for its role in plant defense. When plants are attacked by herbivores, they release DMNT as part of their defense strategy. This compound serves multiple ecological functions:
- Attracting Predators: DMNT acts as a synomone, attracting natural predators of herbivores. For instance, lacewings and parasitic wasps are drawn to plants emitting DMNT, thereby enhancing biological control of pest populations .
- Inducing Plant Responses: The presence of DMNT can trigger systemic acquired resistance (SAR) in neighboring plants. This phenomenon allows uninfested plants to prepare their defenses against potential herbivore attacks .
Studies on DMNT Emission
Research indicates that the emission of DMNT varies significantly among different plant species and in response to specific herbivore species. For example:
- In tea plants infested by geometrid caterpillars (Ectropis obliqua), DMNT emission was significantly induced, leading to increased levels of jasmonic acid (JA), a key hormone involved in plant defense responses .
- A comparative study on apple trees revealed that DMNT was specifically associated with infestations by certain aphid species, suggesting a targeted response to specific herbivores .
1. Herbivore-Induced Volatile Emissions
A detailed study investigated the volatile profiles emitted by apple trees infested with two aphid species: Aphis pomi and Dysaphis plantaginea. The results showed that DMNT was exclusively associated with Dysaphis plantaginea, highlighting its role in species-specific signaling and attraction of natural enemies .
2. Tea Plant Communication
In another significant study, researchers identified the role of DMNT in facilitating communication between tea plants under herbivore stress. The enzyme CsCYP82D47 was found to catalyze the biosynthesis of DMNT from (E)-nerolidol. Down-regulation of this enzyme led to reduced DMNT levels and compromised the plants' ability to communicate distress signals effectively .
Data Summary
The following table summarizes key findings regarding the biological activity of DMNT across different studies:
Q & A
Basic Research Questions
Q. What are the primary biosynthetic pathways for DMNT in plants, and how can they be experimentally validated?
DMNT is synthesized via two distinct pathways:
- Pathway A : Farnesyl diphosphate → (E)-nerolidol (via AtNES) → (Z,E)-geranylinalool (via ZmTPS2) → DMNT (via CYP82G1) .
- Pathway B : Arabidiol → apoc-arabidiol (via CYP705A1) → DMNT . Validation methods include enzyme assays (e.g., heterologous expression in E. coli or yeast), isotopic labeling to track intermediates, and GC-MS analysis of reaction products .
Q. How can DMNT be quantified in plant volatile emissions using gas chromatography (GC)?
Key GC parameters for DMNT analysis:
Q. What role does DMNT play in plant-insect ecological interactions?
DMNT acts as a herbivore-induced volatile, enhancing indirect defense by attracting parasitoids (e.g., Cotesia marginiventris) and predators. In maize, DMNT emission increases after Spodoptera littoralis infestation, correlating with parasitoid foraging efficiency . Direct defense roles include repellency against aphids and mirid bugs in cotton .
Q. How can researchers differentiate DMNT stereoisomers in analytical workflows?
Use chiral GC columns (e.g., β-cyclodextrin-based phases) coupled with MS/MS. The (E)-isomer (CAS 19945-61-0) has distinct retention indices (RI: 1084–1106) compared to (Z)-isomers. Computational modeling of mass spectra fragmentation patterns (e.g., m/z 93, 121) aids identification .
Q. What extraction techniques optimize DMNT recovery from plant tissues?
Dynamic headspace sampling with Tenax® TA traps is preferred for live plant emissions. For tissue extracts, solid-phase microextraction (SPME) with 65 μm PDMS/DVB fibers at 40°C for 30 min provides high recovery. Validate with internal standards like tetralin or nonane .
Advanced Research Questions
Q. How do enzymatic kinetics and substrate specificity influence DMNT biosynthesis?
CYP82G1 (Pathway A) shows strict specificity for (Z,E)-geranylinalool, with Km = 12.3 µM and kcat = 0.45 s⁻¹. Competitive inhibition assays using arabidiol (Pathway B) reveal cross-pathway regulatory crosstalk . CRISPR-Cas9 knockout of ZmTPS2 in maize reduces DMNT emission by 89%, confirming pathway dominance .
Q. Can DMNT emission be engineered in non-emitting species to enhance pest resistance?
Yes. Transgenic cotton expressing GhTPS14 (terpene synthase) and GhCYP82L1/L2 (P450s) produced 2.3–4.8 ng/g DMNT, reducing Apolygus lucorum infestation by 63% in field trials. Use Agrobacterium-mediated transformation with CaMV 35S promoters .
Q. Does DMNT synergize with other volatiles to amplify ecological signaling?
DMNT + methyl salicylate (MeSA) increases parasitoid attraction by 40% compared to individual compounds. In Homalomena spp., DMNT co-occurs with sec-butyl acetate (91.33% in staminate phase), enhancing pollinator specificity . GC-electroantennography (GC-EAD) confirms synergistic neural responses in Cydia pomonella .
Q. What are the metabolic engineering challenges in scaling DMNT production in heterologous systems?
Key challenges include:
- Toxicity of DMNT precursors (e.g., farnesyl diphosphate) to microbial hosts.
- Low catalytic efficiency of plant P450s in prokaryotic systems. Optimize via:
- Subcellular compartmentalization (e.g., yeast peroxisomes).
- Fusion tags (e.g., CYP82G1-AtCPR1) to enhance electron transfer .
Q. How do environmental stressors modulate DMNT emission kinetics?
Drought increases DMNT emission in oak (Quercus robur) by 220% within 48 hours, mediated by jasmonate signaling. In contrast, elevated CO2 (800 ppm) reduces emission by 35% due to carbon allocation shifts. Monitor in real-time using proton-transfer-reaction mass spectrometry (PTR-MS) .
Properties
IUPAC Name |
4,8-dimethylnona-1,3,7-triene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,1,6,9H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKZREJJLWEWQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51911-82-1 | |
Record name | 4,8-Dimethyl-1,3,7-nonatriene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51911-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,8-Dimethyl-1,3,7-nonatriene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051911821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,7-Nonatriene, 4,8-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,8-dimethylnona-1,3,7-triene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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